molecular formula C12H10N4 B14544342 5,6-Dimethylpyrazino[2,3-F]quinoxaline CAS No. 62088-22-6

5,6-Dimethylpyrazino[2,3-F]quinoxaline

Cat. No.: B14544342
CAS No.: 62088-22-6
M. Wt: 210.23 g/mol
InChI Key: GFASHBQFVSMLAE-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazino[2,3-F]quinoxaline is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62088-22-6

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5,6-dimethylpyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C12H10N4/c1-7-8(2)10-12(16-6-4-14-10)11-9(7)13-3-5-15-11/h3-6H,1-2H3

InChI Key

GFASHBQFVSMLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CN=C2C3=NC=CN=C13)C

Origin of Product

United States

Synthetic Methodologies for Pyrazinoquinoxaline Scaffolds and 5,6 Dimethylpyrazino 2,3 F Quinoxaline Derivatives

Strategies for Core Pyrazinoquinoxaline Ring System Formation

The formation of the fundamental pyrazinoquinoxaline heterocyclic system is the cornerstone of synthesizing derivatives like 5,6-dimethylpyrazino[2,3-f]quinoxaline. Several established and emerging strategies are employed to construct this fused ring structure.

Condensation Reactions of Diamines and Dicarbonyl Compounds

The most traditional and widely employed method for the synthesis of quinoxalines and their fused analogues is the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. This approach offers a straightforward route to the pyrazinoquinoxaline core. In the context of pyrazino[2,3-f]quinoxaline (B1295783) synthesis, this would involve the reaction of a substituted benzene-1,2,3,4-tetraamine with a 1,2-dicarbonyl compound. For the synthesis of the parent pyrazino[2,3-f]quinoxaline, benzene-1,2,4,5-tetramine can be condensed with glyoxal.

The reaction typically proceeds under acidic or neutral conditions and can be facilitated by heating. The choice of solvent and catalyst can significantly influence the reaction rate and yield. While this method is conceptually simple, the availability and stability of the requisite tetraamine precursors can be a limiting factor.

Reactant AReactant BProductConditions
Aromatic 1,2-diamine1,2-dicarbonyl compoundQuinoxaline (B1680401) derivativeTypically reflux in ethanol or acetic acid
Benzene-1,2,4,5-tetramineGlyoxalPyrazino[2,3-f]quinoxalineAcidic or neutral, heating

Catalytic Approaches in Pyrazinoquinoxaline Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve the efficiency and selectivity of heterocyclic compound synthesis. For pyrazinoquinoxaline systems, various catalytic approaches have been explored. These often involve metal-catalyzed cross-coupling reactions to form key C-N or C-C bonds in a more controlled manner.

While specific catalytic cycles for the direct one-pot synthesis of this compound are not extensively documented, related methodologies for quinoxaline synthesis provide a template. For instance, copper-catalyzed cycloamination of α-Csp3-H bonds of N-aryl ketimines with sodium azide offers an efficient route to quinoxalines. Bioinspired ortho-quinone catalysts have also been utilized for the oxidative synthesis of quinoxalines from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Furthermore, nickel-catalyzed double dehydrogenative coupling presents a convenient and eco-friendly pathway. organic-chemistry.org The application of recyclable alumina-supported heteropolyoxometalates as catalysts for quinoxaline synthesis at room temperature has also been reported, highlighting a move towards more sustainable catalytic systems. nih.gov

Manganese pincer complexes have been employed as catalysts for the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols to form quinoxalines, generating only water and hydrogen gas as byproducts, which is an environmentally benign approach. nih.gov

Multi-step Organic Reaction Sequences for Pyrazinoquinoxaline Derivatives

Often, the synthesis of complex or specifically substituted pyrazinoquinoxaline derivatives necessitates a multi-step approach. This allows for the sequential introduction of functional groups and the controlled construction of the heterocyclic rings. For instance, a plausible multi-step synthesis of this compound could start from a suitably substituted benzene (B151609) derivative.

One potential pathway could involve the nitration of a dimethylbenzene species, followed by reduction to the corresponding diamine. Further functionalization to introduce the remaining two amino groups, followed by a final cyclization with a dicarbonyl compound, would lead to the target molecule.

Another strategy involves the construction of a substituted quinoxaline ring first, followed by the annulation of the pyrazine (B50134) ring. For example, starting with a 2,3-diaminoquinoxaline, condensation with a 1,2-dicarbonyl compound can yield the pyrazino[2,3-b]quinoxaline system. rsc.org A tandem oxidative azidation/cyclization reaction of N-arylenamines has also been developed as a novel method for quinoxaline synthesis, which could potentially be adapted for more complex fused systems. acs.org

Regioselective Functionalization Techniques for this compound and Analogues

Once the core pyrazino[2,3-f]quinoxaline scaffold is assembled, regioselective functionalization is crucial for fine-tuning the molecule's properties. The electronic nature of the pyrazinoquinoxaline system, with its electron-deficient pyrazine and quinoxaline rings, dictates the reactivity and the position of electrophilic or nucleophilic attack.

Direct C-H functionalization is a powerful tool for introducing substituents onto heterocyclic rings without the need for pre-functionalized starting materials. For quinolines, a related heterocyclic system, extensive research has been conducted on regioselective C-H functionalization, which can provide insights into potential strategies for pyrazinoquinoxalines. mdpi.com Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in achieving site-selective C-H activation. mdpi.com The directing-group strategy is often employed to achieve high regioselectivity.

For a molecule like this compound, the positions on the pyrazine rings are likely to be the most electron-deficient and susceptible to nucleophilic attack. Conversely, the benzene ring, influenced by the electron-withdrawing nature of the fused pyrazine rings, would be deactivated towards electrophilic substitution. However, under specific catalytic conditions, direct C-H arylation, alkylation, or amination might be achievable at specific positions. The development of such regioselective functionalization methods for the pyrazino[2,3-f]quinoxaline core is an active area of research.

Development of Efficient and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex organic molecules. For the synthesis of pyrazinoquinoxaline derivatives, this translates to the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.

Several eco-friendly methods for quinoxaline synthesis have been reported, which can be extrapolated to the pyrazinoquinoxaline system. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and often leads to higher yields with no solvent. udayton.edu

Catalyst-free synthesis in high-temperature water: Researchers at TU Wien have developed a method for synthesizing quinoxalines in superheated water without the need for any catalysts or organic solvents. tuwien.at The products, being less hydrophilic, phase-separate upon cooling, allowing for easy isolation. tuwien.at

Use of recyclable catalysts: As mentioned earlier, the use of alumina-supported heteropolyoxometalates provides a recyclable catalytic system for quinoxaline synthesis at room temperature. nih.gov Sulfated polyborate has also been used as a recyclable, eco-friendly catalyst for the solvent-free synthesis of quinoxalines. ias.ac.in

Atom-economical reactions: Dehydrogenative coupling reactions catalyzed by manganese pincer complexes are highly atom-economical, producing only water and hydrogen as byproducts. nih.gov

These approaches minimize waste, reduce energy consumption, and avoid the use of toxic and volatile organic solvents, aligning with the goals of sustainable chemistry.

Scale-up Considerations and Industrial Production Methods for Pyrazinoquinoxaline Derivatives

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For pyrazinoquinoxaline derivatives, key considerations for scale-up include the cost and availability of starting materials, the safety of the chemical processes, the efficiency of each step, and the ease of purification of the final product.

While specific industrial production methods for this compound are not publicly detailed, general principles for the scale-up of N-heterocycle synthesis are applicable. These often involve:

Process optimization: Each step of the synthesis must be optimized to maximize yield and minimize reaction times and the formation of byproducts. This includes fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and solvent choice.

Flow chemistry: Continuous flow reactors are increasingly being used in the pharmaceutical and fine chemical industries. They offer advantages in terms of safety (handling smaller volumes of reactive intermediates at any given time), heat and mass transfer, and process control, which can lead to higher yields and purity.

Batch processing: Traditional batch reactors are still widely used, particularly for smaller to medium-scale production. Careful control of reaction conditions and efficient work-up procedures are crucial for successful batch production.

Purification techniques: On a large scale, purification methods such as crystallization are preferred over chromatography due to cost and scalability. Developing a robust crystallization process is often a critical step in process development.

The industrial synthesis of pyrazine derivatives often involves the condensation of ethylenediamine with vicinal diols using heterogeneous catalysts. nih.gov This highlights the industrial preference for robust and scalable catalytic processes. For complex molecules like this compound, a multi-step synthesis would require careful process development and optimization for each stage to ensure an economically viable and safe industrial-scale production.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly crucial for mapping the carbon-hydrogen framework.

Detailed analysis of related pyrazinoquinoxaline derivatives provides insight into the expected spectral features. For instance, the ¹H NMR spectrum of 6,7-dimethyl-2,3-diphenylquinoxaline (B3025505) in CDCl₃ shows a singlet for the two aromatic protons of the quinoxaline (B1680401) core at δ 7.93 ppm and a characteristic singlet for the six methyl protons at δ 2.52 ppm. rsc.org The ¹³C NMR spectrum for this compound reveals signals for the methyl carbons and various aromatic carbons. rsc.org In another related compound, 7,8-Dimethylpyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile, the methyl protons appear as a singlet at δ 2.66 ppm in DMSO-d₆, while the aromatic proton gives a singlet at δ 8.27 ppm. beilstein-journals.org The ¹³C NMR spectrum for this molecule shows the methyl carbon signal at δ 20.1 ppm. beilstein-journals.org

These examples demonstrate how NMR chemical shifts, signal multiplicities, and integration values are used to confirm the presence and connectivity of substituent groups and the core heterocyclic structure. Two-dimensional NMR experiments, such as HMBC and HSQC, can further confirm assignments by showing correlations between protons and carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinoxaline Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
6,7-dimethyl-2,3-diphenylquinoxalineCDCl₃7.93 (s, 2H, Ar-H), 7.50 (dd, 4H, Ar-H), 7.35-7.29 (m, 6H, Ar-H), 2.52 (s, 6H, CH₃)Not fully specified in source rsc.org
7,8-Dimethylpyrazino[2,3-b]quinoxaline-2,3-dicarbonitrileDMSO-d₆8.27 (s, 2H, Ar-H), 2.66 (s, 6H, CH₃)148.7, 146.6, 142.3, 134.6, 127.8, 114.2, 20.1 (CH₃) beilstein-journals.org
6-methyl-2,3-diphenylquinoxalineCDCl₃8.07 (d, 1H), 7.96 (s, 1H), 7.60 (dd, 1H), 7.55-7.48 (m, 4H), 7.39-7.29 (m, 6H), 2.62 (s, 3H, CH₃)153.45, 152.70, 141.42, 140.61, 139.83, 139.35, 132.42, 129.96, 129.95, 128.83, 128.81, 128.74, 128.35, 128.15, 22.04 (CH₃) rsc.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF MS, HRMS)

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For example, HRMS analysis of 7,8-Dimethylpyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile using the DART (Direct Analysis in Real Time) ionization source yielded a measured mass of 261.0889 for the [M+H]⁺ ion, which corresponds closely to the calculated mass of 261.0883 for the formula C₁₄H₈N₆. beilstein-journals.org This level of accuracy confirms the elemental composition of the molecule. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another common technique used for analyzing organic molecules. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for a Related Compound

CompoundIonization MethodIonCalculated m/zFound m/zReference
7,8-Dimethylpyrazino[2,3-b]quinoxaline-2,3-dicarbonitrileDART[M+H]⁺261.0883261.0889 beilstein-journals.org
7,8-Dimethylpyrazino[2,3-b]quinoxaline-2,3-dicarbonitrileDART[M+NH₄]⁺278.1149278.1154 beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy a valuable tool for structural confirmation. For a compound like 5,6-Dimethylpyrazino[2,3-F]quinoxaline, one would expect to see characteristic peaks for C-H stretching and bending from the methyl groups and aromatic rings, as well as C=N and C=C stretching vibrations from the heterocyclic core.

In related palladium(II) complexes containing dipyrido[3,2-d:2',3'-f]quinoxaline ligands, IR spectroscopy was used alongside other techniques to confirm the coordination of the ligands. nih.gov For pyrazino[2,3-c]quinolin-5(6H)-ones, another related heterocyclic system, characteristic IR bands were observed for N-H (3358 cm⁻¹), C-H (2933, 2838 cm⁻¹), and C=O (1671, 1638 cm⁻¹) stretching vibrations. nih.gov

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which govern the crystal packing.

Studies on derivatives of pyrazino[2,3-g]quinoxaline (B3350192) have shown that molecular symmetry and the nature of substituents significantly affect crystal dimensions and packing arrangements. acs.org For a series of novel dihydropyrazinoquinoxaline-dione (DPQD) compounds, single-crystal X-ray diffraction data revealed pairwise hydrogen bonding and desirable herringbone packing arrangements in the solid state, which are relevant for applications in organic optoelectronics. beilstein-journals.org The crystal structure of a palladium(II) complex featuring a dipyrido[3,2-d:2',3'-f]quinoxaline ligand has also been determined by X-ray diffraction, confirming its molecular geometry. nih.gov These studies highlight the power of X-ray diffraction in understanding the solid-state morphology and intermolecular forces that influence the material's properties. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Photoluminescence (PL) spectroscopy measures the light emitted by a molecule after it has absorbed photons, providing insights into its emissive properties and excited-state dynamics.

Pyrazino[2,3-g]quinoxaline derivatives have been investigated as fluorescent materials. researchgate.net A study on a pyrazino[2,3-g]quinoxaline carbazole (B46965) derivative reported bright emission in both solution and solid-state, with absorption spectra showing intramolecular charge transfer (ICT) transitions. researchgate.net Another water-soluble photosensitizer based on the pyrazino[2,3-g]quinoxaline core exhibited strong linear absorption between 400–600 nm and a high fluorescence quantum yield of approximately 0.55. rsc.org Analysis of dicyanopyrazinoquinoxalines and their derivatives by UV-Vis spectroscopy has been used to assess the consequences of structural modifications on their frontier molecular orbital energies. beilstein-journals.org These studies show that the optical properties of the pyrazinoquinoxaline core can be tuned through chemical modification, making them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging. researchgate.netrsc.org

Table 3: Optical Properties of a Related Pyrazinoquinoxaline Derivative

Compound TypeAbsorption Range (nm)Fluorescence Quantum Yield (Φ_F)Key FeatureReference
Water-soluble Pyrazino[2,3-g]quinoxaline Photosensitizer400–600~0.55Strong linear absorption rsc.org
Pyrazino[2,3-g]quinoxaline Carbazole Derivative (PQC-12b)Not specifiedBright emissionIntramolecular charge transfer (ICT) researchgate.net

Computational and Theoretical Investigations of Pyrazinoquinoxaline Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels, Band Gaps)

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular orbital characteristics of pyrazinoquinoxaline systems. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, provide valuable information about the distribution of electrons within the molecule and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the electronic and optical properties of a material. researchgate.netresearchgate.net

For pyrazino[2,3-f]quinoxaline (B1295783) systems, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient pyrazine (B50134) and quinoxaline (B1680401) rings. The introduction of substituents, such as the dimethyl groups in 5,6-Dimethylpyrazino[2,3-f]quinoxaline, can modulate these energy levels. Electron-donating groups, like methyl groups, are expected to raise the HOMO energy level, which can facilitate hole injection in electronic devices. Conversely, the LUMO energy level is less affected by such substitutions.

The table below presents representative calculated HOMO, LUMO, and band gap energies for the parent pyrazino[2,3-f]quinoxaline and a generic dialkyl-substituted derivative, illustrating the expected influence of alkyl groups. These values are typically calculated using Density Functional Theory (DFT), as discussed in the following section.

Table 1: Representative Quantum Chemical Calculation Data for Pyrazino[2,3-f]quinoxaline Systems

Compound HOMO (eV) LUMO (eV) Band Gap (eV)
Pyrazino[2,3-f]quinoxaline (unsubstituted) -6.5 -2.5 4.0

Note: These are illustrative values based on typical computational results for similar aromatic systems and may vary depending on the specific computational method and basis set used.

Density Functional Theory (DFT) Studies on Structure-Property Relationships and Electronic Characteristics

Studies on various quinoxaline derivatives have shown that DFT methods, such as B3LYP, are effective in predicting molecular structures that are in good agreement with experimental data. researchgate.netscispace.com For this compound, DFT calculations would predict a planar geometry for the fused ring system, with the methyl groups lying in or slightly out of the plane.

The electronic characteristics are significantly influenced by the nature and position of substituents. The electron-donating nature of the methyl groups in this compound is expected to increase the electron density on the quinoxaline ring, thereby affecting its electronic properties. This increase in electron density generally leads to a decrease in the ionization potential and a slight narrowing of the HOMO-LUMO gap compared to the unsubstituted parent compound. These modifications in electronic properties can impact the material's potential applications in areas like organic electronics, where tuning of energy levels is crucial for device performance. d-nb.infobeilstein-journals.org

The following table summarizes key electronic parameters that can be derived from DFT calculations for a representative dialkyl-substituted pyrazinoquinoxaline.

Table 2: Calculated Electronic Properties of a Representative 5,6-Dialkylpyrazino[2,3-f]quinoxaline

Property Calculated Value
Ionization Potential (eV) 6.1
Electron Affinity (eV) 2.3

Note: These values are illustrative and based on general trends observed in DFT studies of similar compounds.

Molecular Modeling and Dynamics for Intermolecular Interactions (e.g., π-π stacking, Torsional Dynamics)

Molecular modeling and dynamics simulations provide critical insights into the intermolecular interactions that govern the solid-state packing and morphology of pyrazinoquinoxaline-based materials. researchgate.net These interactions, particularly π-π stacking, are fundamental to the charge transport properties in organic semiconductors. The planar structure of the pyrazino[2,3-f]quinoxaline core facilitates strong π-π stacking interactions between adjacent molecules. nih.gov

In the solid state, molecules of this compound would be expected to arrange in a stacked fashion, driven by attractive non-covalent interactions. The distance between the stacked rings is a key parameter determining the efficiency of charge hopping between molecules. Molecular dynamics simulations can be employed to study the stability and dynamics of these stacked structures. These simulations can reveal how the methyl groups influence the packing arrangement, potentially leading to a herringbone or slipped-stack arrangement to minimize steric hindrance.

Table 3: Typical Intermolecular Interaction Parameters for Stacked Pyrazinoquinoxaline Systems from Molecular Modeling

Interaction Type Typical Distance (Å) Typical Interaction Energy (kcal/mol)
π-π Stacking (interplanar distance) 3.3 - 3.6 -10 to -15

Note: These are representative values derived from computational studies of similar aromatic systems.

Computational Prediction of Reactivity, Mechanistic Pathways, and Catalytic Activity

Computational methods are also invaluable for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, computational studies can help to understand its susceptibility to electrophilic or nucleophilic attack and to predict the most likely pathways for its synthesis.

The synthesis of pyrazino[2,3-f]quinoxalines typically involves the condensation of a diamine with a dicarbonyl compound. rsc.orgnih.gov DFT calculations can be used to model the reaction pathway, identifying transition states and intermediates to determine the reaction kinetics and thermodynamics. koyauniversity.org For instance, the reaction to form the pyrazine ring can be computationally investigated to understand the role of catalysts and reaction conditions.

Furthermore, the reactivity of the this compound molecule itself can be predicted by analyzing its molecular electrostatic potential (MEP) map and frontier molecular orbital densities. The nitrogen atoms in the pyrazine and quinoxaline rings are expected to be the most electron-rich and nucleophilic sites, making them susceptible to protonation or coordination with metal ions. Conversely, the carbon atoms of the aromatic rings are potential sites for electrophilic substitution, although the electron-deficient nature of the pyrazine rings generally makes these reactions challenging. The presence of the electron-donating methyl groups would slightly activate the quinoxaline ring towards electrophilic attack compared to the unsubstituted parent compound.

Reactivity and Derivatization Chemistry of the Pyrazinoquinoxaline Nucleus

Oxidation Reactions

The oxidation of the pyrazinoquinoxaline nucleus can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. The nitrogen atoms in the pyrazine (B50134) and quinoxaline (B1680401) rings are susceptible to oxidation, which can result in the formation of N-oxides. For instance, the oxidation of quinoxaline with a peracid can yield the corresponding di-N-oxide. sapub.org

Furthermore, oxidative cleavage of the pyrazinoquinoxaline ring system can occur under strong oxidizing conditions. The oxidation of quinoxaline derivatives with alkaline potassium permanganate (B83412) has been shown to yield pyrazine-2,3-dicarboxylic acid. sapub.org This indicates that the benzene (B151609) ring of the quinoxaline moiety is susceptible to oxidative degradation.

In a study on 2,3-dialkoxy- and 2,3-diaryloxy-quinoxalines, it was observed that these compounds are relatively stable towards potassium permanganate. However, the introduction of specific substituents into the benzene ring of these quinoxaline derivatives can render them suitable starting materials for the preparation of pyrazine carboxylic acids through oxidation. researchgate.net

Reduction Chemistry, including Hydrogenation and Hydride Reductions

The pyrazinoquinoxaline nucleus is readily susceptible to reduction, affording a range of partially or fully saturated derivatives. Both catalytic hydrogenation and chemical reduction with hydride reagents have been successfully employed to modify the saturation level of this heterocyclic system.

Catalytic Hydrogenation

Catalytic hydrogenation of pyrazino[2,3-b]quinoxalines has been investigated, providing access to dihydro derivatives. For example, the hydrogenation of 2,3-dimethylpyrazino[2,3-b]quinoxaline in the presence of a palladium on carbon (Pd/C) catalyst leads to the formation of the corresponding 5,10-dihydro derivative. cdnsciencepub.com This selective reduction of one of the pyrazine rings highlights the utility of catalytic hydrogenation for the controlled modification of the pyrazinoquinoxaline core.

Starting MaterialCatalystProductReference
2,3-Dimethylpyrazino[2,3-b]quinoxalinePd/C2,3-Dimethyl-5,10-dihydropyrazino[2,3-b]quinoxaline cdnsciencepub.com
2-Phenylpyrazino[2,3-b]quinoxaline (B14430456)Pd/C2-Phenyl-5,10-dihydropyrazino[2,3-b]quinoxaline cdnsciencepub.com

Hydride Reductions

Hydride reducing agents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), offer alternative pathways for the reduction of the pyrazinoquinoxaline system. The reduction of 2-phenylpyrazino[2,3-b]quinoxaline with LiAlH4 results in the formation of the 1,2,3,4-tetrahydro derivative. cdnsciencepub.com This indicates a more extensive reduction compared to catalytic hydrogenation under the studied conditions.

Interestingly, the reaction of 2-phenylpyrazino[2,3-b]quinoxaline with NaBH4 yields a mixture of the 5,10-dihydro and 1,2,3,4-tetrahydro derivatives, showcasing the tunable reactivity based on the choice of hydride reagent. cdnsciencepub.com

Starting MaterialReducing AgentProduct(s)Reference
2-Phenylpyrazino[2,3-b]quinoxalineLiAlH42-Phenyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline cdnsciencepub.com
2-Phenylpyrazino[2,3-b]quinoxalineNaBH42-Phenyl-5,10-dihydropyrazino[2,3-b]quinoxaline and 2-Phenyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline cdnsciencepub.com

Nucleophilic and Electrophilic Substitution Reactions

The electron-deficient nature of the pyrazinoquinoxaline ring system, owing to the presence of multiple nitrogen atoms, makes it particularly susceptible to nucleophilic attack. Conversely, electrophilic substitution reactions are generally less facile and often require harsh conditions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the quinoxaline core. The electrophilic character of quinoxaline has been exploited in the vicarious nucleophilic substitution (VNS) of hydrogen, allowing for the introduction of various functional groups. semanticscholar.org For instance, a variety of quinoxaline derivatives containing cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents have been prepared through VNS reactions with quinoxaline N-oxide. semanticscholar.org

Investigations into the nucleophilic substitution on 2-monosubstituted quinoxalines have shown that di-substituted derivatives can be prepared in moderate to good yields. The reactivity is influenced by the nature of the substituent at the 2-position. For example, 2-monosubstituted quinoxalines bearing phenyl or butyl groups react readily with a range of nucleophiles, while those with amine or alkynyl substituents show more limited reactivity. semanticscholar.org

Electrophilic Substitution Reactions

Due to the electron-withdrawing nature of the fused pyrazine rings, the pyrazinoquinoxaline nucleus is deactivated towards electrophilic aromatic substitution. Such reactions, if they occur, would likely require forcing conditions and may lead to a mixture of products. Specific studies on the electrophilic substitution of 5,6-dimethylpyrazino[2,3-f]quinoxaline are not extensively documented in the literature, suggesting that this is not a preferred method for its derivatization.

Cyclization and Ring-Forming Reactions

The pyrazinoquinoxaline scaffold can be further elaborated through cyclization and ring-forming reactions, leading to the construction of more complex, polycyclic systems. These reactions often involve the condensation of a suitably functionalized pyrazinoquinoxaline derivative with a bifunctional reagent.

Novel routes to pyrazino[2,3-b]quinoxalines have been developed through the condensation of 2,3-diaminoquinoxaline with various 1,2-dicarbonyl compounds. rsc.org Additionally, reactions of 2,3-diaminoquinoxaline with α-hydroximinophenylacetic acid, 4-methyl-2-trifluoromethyloxazol-5(4H)-one, and diethyl acetylenedicarboxylate (B1228247) have provided new pathways to this ring system. rsc.org

Furthermore, the synthesis of fused pyrazino[2,3-b]indolizine and indolizino[2,3-b]quinoxaline derivatives has been reported. The key step in the synthesis of one series of these compounds involved the cyclization of mono-substituted intermediates under acid-catalyzed heating conditions. researchgate.net These examples highlight the utility of the pyrazinoquinoxaline core as a building block for the synthesis of extended, fused heterocyclic architectures.

Functional Group Interconversions on the Pyrazinoquinoxaline Core

The functional groups attached to the this compound core can be chemically transformed to introduce new functionalities and modulate the properties of the molecule. These interconversions can involve a wide array of standard organic reactions.

While specific examples of functional group interconversions on the this compound are not extensively detailed in the readily available literature, general principles of organic synthesis can be applied. For instance, if a nitro group were present on the aromatic ring, it could be reduced to an amino group using various reducing agents. This amino group could then be further derivatized through reactions such as acylation, alkylation, or diazotization followed by substitution. sapub.org

Similarly, if a carboxylic acid derivative were attached to the core, it could be converted into esters, amides, or other related functional groups through standard condensation reactions. sapub.orgvanderbilt.edu The methyl groups at the 5- and 6-positions could potentially be functionalized through radical halogenation, although the selectivity of such a reaction would need to be carefully controlled. The versatility of functional group interconversions provides a powerful tool for the synthesis of a diverse library of this compound derivatives for various applications.

Radical Chemistry and Stabilization of Radical Intermediates

The pyrazinoquinoxaline nucleus can participate in radical reactions, and the resulting radical intermediates can exhibit a degree of stabilization due to the delocalization of the unpaired electron over the extended π-system. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying these paramagnetic species.

Studies on the electrochemical reduction of 2-substituted quinoxaline derivatives have shown that the process can occur via the formation of a radical anion. cdnsciencepub.com The stability and electronic structure of these radical anions are influenced by the nature of the substituents on the quinoxaline ring.

While specific EPR studies on this compound are not widely reported, research on related quinoxaline 1,4-dioxides has demonstrated the generation of radical species upon chemical reduction. The EPR spectra of these radicals provide valuable information about their structure and electronic distribution. The fused aromatic system of the pyrazinoquinoxaline core is expected to contribute to the stabilization of such radical intermediates, making this an area of interest for further investigation.

Coordination Chemistry and Metal Complexes of Pyrazinoquinoxaline Ligands

Design and Synthesis of Pyrazinoquinoxaline-Derived Ligands

The design of pyrazino[2,3-f]quinoxaline-derived ligands is centered on creating molecules with specific electronic and structural properties for coordination with metal ions. The planar and rigid structure of the pyrazinoquinoxaline core provides a robust scaffold. chemrxiv.org The incorporation of nitrogen atoms in the pyrazine (B50134) and quinoxaline (B1680401) rings offers multiple coordination sites, making these compounds versatile ligands in coordination chemistry. nih.gov

The synthesis of the parent pyrazino[2,3-f]quinoxaline (B1295783) scaffold can be achieved through the condensation of 1,2,4,5-tetraaminobenzene with 1,2-dicarbonyl compounds. For the specific synthesis of 5,6-Dimethylpyrazino[2,3-f]quinoxaline , a common synthetic route involves the reaction of 2,3-diaminomaleonitrile with biacetyl. researchgate.net This method provides a straightforward approach to obtaining the desired dimethyl-substituted pyrazine ring fused to the quinoxaline core.

Derivatives of pyrazino[2,3-f]quinoxaline can be synthesized by employing substituted diamines or dicarbonyl compounds. For instance, substituted aromatic aldehydes and 2-aminopyrazine (B29847) can be used in multicomponent reactions to generate more complex structures. nih.govrsc.org The functionalization of the pyrazino[2,3-f]quinoxaline backbone allows for the tuning of the ligand's electronic properties, solubility, and steric hindrance, which in turn influences the properties of the resulting metal complexes. chemrxiv.orgrsc.org

A general synthetic scheme for pyrazino[2,3-f]quinoxaline derivatives is presented below:

Reactant AReactant BProductReference
1,2,4,5-tetraaminobenzeneGlyoxalPyrazino[2,3-f]quinoxaline researchgate.net
2,3-diaminomaleonitrileBiacetyl5,6-Dimethylpyrazine-2,3-dicarbonitrile researchgate.netnih.gov
5,6-diamino-1,10-phenanthrolineSubstituted diketonesSubstituted pyrazino[2,3-f] rsc.orgmdpi.comphenanthroline chemrxiv.org

Coordination Modes, Chelation Properties, and Ligand Field Analysis with Transition Metals

Pyrazino[2,3-f]quinoxaline and its derivatives, including This compound , are known to act as chelating ligands, forming stable complexes with a variety of transition metals. isca.inisca.me The nitrogen atoms of the pyrazine and quinoxaline rings are the primary coordination sites. These ligands can act as bidentate or bridging ligands, depending on the metal-to-ligand ratio and the reaction conditions. isca.in

In its most common coordination mode, the ligand chelates to a metal center through two of its nitrogen atoms, forming a five- or six-membered ring. This chelation enhances the stability of the resulting metal complex. The specific nitrogen atoms involved in coordination can vary, leading to different isomeric complexes. For instance, coordination can occur through the nitrogen atoms of the same ring or from adjacent rings.

The ligand field analysis of pyrazinoquinoxaline-metal complexes is crucial for understanding their electronic structure and magnetic properties. The pyrazinoquinoxaline ligand is considered a moderately strong field ligand. The splitting of the d-orbitals of the transition metal ion upon coordination with the ligand depends on the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). mdpi.com This splitting determines the electronic transitions and, consequently, the color and magnetic behavior of the complex.

The strength of the ligand field can be influenced by the substituents on the pyrazinoquinoxaline core. Electron-donating groups, such as methyl groups in This compound , can increase the electron density on the nitrogen atoms, leading to stronger coordination and a larger d-orbital splitting. Conversely, electron-withdrawing groups would decrease the ligand field strength.

Electronic Structure and Charge Transfer in Metal-Ligand Complexes (e.g., Metal-to-Ligand Charge Transfer (MLCT))

The electronic structure of metal complexes containing pyrazino[2,3-f]quinoxaline ligands is characterized by the presence of both metal-centered and ligand-centered molecular orbitals. The interaction between these orbitals gives rise to interesting electronic properties, including charge transfer transitions.

A key feature of these complexes is the occurrence of Metal-to-Ligand Charge Transfer (MLCT) transitions. isca.in In an MLCT transition, an electron is excited from a metal d-orbital to a vacant π* orbital of the pyrazinoquinoxaline ligand. These transitions are typically observed in the visible region of the electromagnetic spectrum and are responsible for the intense color of many of these complexes.

The energy of the MLCT band is influenced by several factors, including the nature of the metal ion, its oxidation state, and the substituents on the pyrazinoquinoxaline ligand. For This compound , the electron-donating methyl groups are expected to raise the energy of the ligand's π* orbitals, which would lead to a blue shift (higher energy) of the MLCT band compared to the unsubstituted ligand.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to study the electronic structure and properties of pyrazinoquinoxaline derivatives and their metal complexes. nih.govrsc.orgrsc.org These studies provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of the electronic transitions.

Catalytic Applications of Pyrazinoquinoxaline-Metal Complexes (e.g., Oxygen Reduction)

Metal complexes derived from pyrazinoquinoxaline ligands have shown promise in various catalytic applications, including the oxygen reduction reaction (ORR). unito.itresearchgate.net The ORR is a crucial reaction in fuel cells and metal-air batteries. The efficiency of the catalyst is a key factor in the performance of these energy conversion devices.

Iron complexes of nitrogen-rich ligands, such as those derived from pyrazinoquinoxaline, have been investigated as non-precious metal catalysts for the ORR. uwaterloo.canih.gov The catalytic activity is believed to originate from the Fe-N sites within the carbon matrix formed after pyrolysis of the metal-ligand complex. The design of the ligand, including its nitrogen content and ability to form stable complexes with iron, is critical for achieving high catalytic activity.

Integration into Metal-Organic Frameworks (MOFs) for Advanced Functionalities

Pyrazinoquinoxaline-derived ligands have been successfully incorporated into Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tailored by judiciously selecting the metal nodes and organic linkers.

The use of pyrazinoquinoxaline-based ligands in MOFs offers several advantages. The rigidity of the ligand contributes to the formation of stable and porous frameworks. The nitrogen atoms of the pyrazinoquinoxaline core can act as coordination sites for the metal ions, leading to the formation of well-defined structures. Furthermore, the electronic properties of the pyrazinoquinoxaline moiety can impart interesting functionalities to the resulting MOF, such as fluorescence, photocatalysis, and sensing. nih.govnih.govrsc.org

For example, a MOF constructed from Cd²⁺ and a pyrazinoquinoxaline tetracarboxylic acid derivative has been shown to exhibit fluorescence enhancement for the detection of Cs⁺ ions and enhanced photocatalytic activity. nih.gov Another study reported a Zn-based MOF with a pyrazinoquinoxaline tetracarboxylic acid ligand for the fluorescent sensing of nitro explosives. nih.gov These examples highlight the potential of integrating pyrazinoquinoxaline ligands into MOFs for the development of advanced functional materials. While specific examples utilizing This compound as a linker in MOFs are not prevalent in the literature, the principles of MOF design suggest that it could be a viable component for creating new materials with tailored properties.

Advanced Materials Science and Optoelectronic Applications of Pyrazinoquinoxaline Derivatives

Pyrazinoquinoxaline in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Intramolecular Charge Transfer (ICT) States in Optoelectronic Materials

Further experimental and theoretical studies are required to elucidate the potential of 5,6-Dimethylpyrazino[2,3-f]quinoxaline in these advanced material applications.

Pyrazinoquinoxaline-Based Polymers and Conjugated Systems for Electronic Applications

Pyrazinoquinoxaline derivatives are recognized as versatile building blocks for creating π-conjugated systems that exhibit promising semiconductor performance in organic field-effect transistors (OFETs). nih.gov The incorporation of the electron-deficient pyrazinoquinoxaline moiety into polymers and dendrimers can significantly influence their optical and electronic properties. acs.orgacs.org This has led to the development of new n-type conjugated polymers that show highly reversible reduction and high electron affinity. researchgate.net

The molecular structure of these derivatives plays a crucial role in determining the material's properties, including charge transport and mechanical characteristics. nih.gov For instance, researchers have synthesized novel pyrazinoquinoxaline derivatives, such as 5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (DPTTQ) and 2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ), to study these structure-property relationships. nih.gov Field-effect charge transport measurements confirmed p-type charge transport in both DPTTQ and HTPQ. HTPQ, in particular, demonstrated hole mobility up to 0.01 cm² V⁻¹ s⁻¹, an order of magnitude higher than that of DPTTQ. nih.gov This difference is attributed to their distinct crystal packing structures. nih.gov

Furthermore, the mechanical properties of these materials are critical for their integration into flexible electronic devices. Crystals of HTPQ have shown flexural behavior, returning to their original shape after being subjected to stress. nih.gov This flexibility allowed for the fabrication of durable electronic devices that maintained their conductivity for over 60 cycles of strain, highlighting the potential of these materials for high-performance flexible electronics. nih.gov The planar and rigid nature of the pyrazinoquinoxaline unit facilitates strong π-π stacking and efficient charge transfer, which are crucial for electronic applications. chemrxiv.org

Table 1: Electronic Properties of Pyrazinoquinoxaline Derivatives

Compound Charge Transport Type Hole Mobility (cm² V⁻¹ s⁻¹) Mechanical Properties
HTPQ p-type Up to 0.01 Flexural

Integration into Graphdiyne Architectures for Energy Storage Applications

Nitrogen-doping of graphdiyne (GDY), a 2D carbon allotrope, with atomic precision is a key area of research for enhancing its properties for applications like energy storage. nih.govacs.orgresearchgate.net Pyrazinoquinoxaline has been used to create a high-quality, N-doped graphdiyne film known as pyrazinoquinoxaline-based graphdiyne (PQ-GDY). nih.govacs.org This material has shown significant promise as a high-capacity anode material for lithium-ion batteries. nih.govacs.orgresearchgate.net

The unique structure of PQ-GDY allows for the efficient and gradient storage of lithium ions. nih.govacs.org Theoretical and experimental studies have confirmed a three-stage insertion process for 14 lithium atoms. nih.govacs.orgresearchgate.net The binding affinities follow the order of pyrazine (B50134) nitrogen > diyne carbon > central aromatic ring. nih.govacs.orgresearchgate.net This preferential binding means that more than half of the lithium atoms bind to the pyrazine nitrogen sites. nih.govacs.orgresearchgate.net

The performance of PQ-GDY in lithium-ion half-cells is noteworthy. It has demonstrated a high reversible capacity of 570.0 mAh g⁻¹ at a current density of 200 mA g⁻¹ after 800 cycles. nih.govacs.orgresearchgate.net This corresponds to a high capacity utilization rate of 97.2%, indicating excellent stability and efficiency. nih.govacs.orgresearchgate.net These characteristics make PQ-GDY a promising anode material for future energy storage systems. nih.govresearchgate.net

Table 2: Performance of Pyrazinoquinoxaline-Based Graphdiyne (PQ-GDY) in Lithium-Ion Batteries

Property Value
Reversible Capacity 570.0 mAh g⁻¹ (at 200 mA g⁻¹)
Cycle Life 800 cycles
Capacity Utilization Rate 97.2%

Photocatalytic Applications in Environmental Remediation and Energy Conversion

Pyrazinoquinoxaline derivatives are being integrated into metal-organic frameworks (MOFs) to develop advanced photoactive materials. acs.orgacs.org These MOFs can serve as effective photocatalysts for organic conversion reactions under mild conditions. acs.orgacs.org The highly conjugated and electron-rich structure of pyrazinoquinoxaline-based ligands is key to their photoactivity. rsc.org

One example involves a Cadmium-based MOF (Cd-MOF) constructed with a pyrazinoquinoxaline tetracarboxylic acid ligand. acs.orgacs.org The synergistic effect between the cadmium clusters and the pyrazinoquinoxaline derivative ensures efficient electron transfer, which is crucial for photocatalysis. acs.orgacs.org This particular Cd-MOF has been successfully used as a photocatalyst for the photo-oxidation of benzylamine (B48309) to N-benzylbenzimide under mild conditions, demonstrating high activity and selectivity. acs.orgacs.org

Band Gap Engineering and Orbital Hybridization in Photocatalysts

A significant challenge in developing MOF-based photocatalysts is enhancing their photon utilization to drive reactions using visible light. rsc.org This can be achieved through strategic band gap engineering. The energy-level matching and orbital hybridization between the metal nodes and the organic ligands are critical factors that influence photocatalytic performance. rsc.org

To address this, researchers have synthesized an indium-based MOF using a pyrazinoquinoxaline tetracarboxylic acid ligand. rsc.org The goal was to achieve efficient orbital hybridization between the metal and the ligand to modulate the band structure of the MOF. Theoretical calculations revealed that this modulation enhances charge transfer through two mechanisms: metal-to-ligand charge transfer (MLCT) and intra-ligand charge transfer (ILCT). rsc.org This strategic approach provides a template for controlling the band structure of MOFs to improve their photocatalytic efficiency under visible light. rsc.org

Visible Light-Driven Catalytic Reactions (e.g., C=N bond construction)

The construction of C=N double bonds is an important transformation in the synthesis of fine chemicals and pharmaceuticals. rsc.org Pyrazinoquinoxaline-based MOFs have been shown to catalyze such reactions effectively under visible light. The aforementioned indium-based MOF demonstrated enhanced photocatalytic activity for these transformations. rsc.org The improved performance is attributed to the modulated band gap and efficient charge transfer pathways within the MOF structure. rsc.org The interaction between the host MOF and the reaction intermediates plays a crucial role in the catalytic activity. rsc.org

Intermolecular Interactions and Supramolecular Assemblies of Pyrazinoquinoxaline Systems

Role of π-π Stacking Interactions in Solid-State Organization and Material Performance

The planar and rigid structure of the pyrazinoquinoxaline core is fundamental to its material properties, as it facilitates strong π-π stacking interactions. chemrxiv.orgchemrxiv.org These interactions, where the electron clouds of adjacent aromatic rings attract one another, are a primary driving force in the solid-state organization of these molecules. The manner and extent of this stacking directly influence the material's performance, particularly in organic electronics where efficient charge transport is essential. chemrxiv.orgrsc.org

Tightly packed molecules generally lead to improved charge transport due to a greater charge transfer integral, which can result from shorter π-π stacking distances or increased π-orbital overlap. rsc.org The specific arrangement of these stacks has a profound impact on both electronic and mechanical characteristics. For instance, research on pyrazinoquinoxaline derivatives has shown a clear correlation between the crystal packing motif and the material's properties. rsc.orgresearchgate.net

Corrugated Packing: Molecules arranged in a corrugated or "wavy" stack can exhibit elastic behavior. rsc.org This arrangement allows the material to accommodate mechanical stress, making it more flexible and durable for applications in flexible electronics. rsc.orgresearchgate.net In γ-type packing structures, the dense face-to-face π-orbital overlap is the primary driver for charge transport, often resulting in higher charge carrier mobility. rsc.org

Parallel Stacking: In contrast, molecules that form parallel adjacent stacks without corrugated interactions tend to be more brittle. rsc.org This type of packing is less able to accommodate elastic strain, leading to fractures under mechanical stress. rsc.org

This structure-property relationship highlights the importance of controlling molecular design to achieve desired solid-state packing for optimal material performance. rsc.orgresearchgate.net The introduction of different substituents can tune the stacking arrangement and, consequently, the material's properties. nih.gov

Packing TypeDominant InteractionResulting Mechanical PropertyResulting Electronic PropertyExample System
γ-Packing (Corrugated) Dense face-to-face π-orbital overlap rsc.orgElastic, bendable rsc.orgHigher hole mobility (up to 0.01 cm² V⁻¹ s⁻¹) researchgate.net2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ) researchgate.net
β-Sheet Packing (Parallel) Parallel adjacent stacks rsc.orgresearchgate.netBrittle, prone to fracture rsc.orgLower hole mobility (order of magnitude lower than γ-packing) researchgate.net5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (DPTTQ) researchgate.net

Hydrogen Bonding Networks and their Influence on Supramolecular Architectures

Hydrogen bonding is a highly directional, non-covalent interaction that can significantly influence the structural, electronic, and optoelectronic properties of bulk materials. beilstein-journals.orgnih.gov While the parent 5,6-Dimethylpyrazino[2,3-F]quinoxaline lacks traditional hydrogen bond donor groups, the introduction of suitable functional groups (e.g., amino, hydroxyl, or amide moieties) to the pyrazinoquinoxaline scaffold enables the formation of extensive and highly ordered hydrogen bonding networks. beilstein-journals.orgbeilstein-journals.org

These networks are instrumental in dictating the supramolecular architecture. For example, studies on amino-substituted quinoxaline (B1680401) derivatives have revealed the formation of a common "pincer" hydrogen-bond motif, where a quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds from an adjacent molecule. nih.gov This specific interaction can lead to the formation of supramolecular chains with spiral or helical axes. nih.gov

Similarly, the incorporation of a 1,4-dihydropyrazinopyrazine fragment within N-heteroacenes has been shown to produce highly-ordered ribbons constructed via intermolecular N–H∙∙∙N interactions. beilstein-journals.org The formation of these predictable, ordered assemblies is a key goal of crystal engineering, as it allows for the rational design of materials with specific topologies. nih.gov The interplay between hydrogen bonding and other forces, like π-π stacking, can create complex, multidimensional networks. nih.govchemrxiv.orgsemanticscholar.org

Hydrogen Bond MotifInteracting GroupsResulting Supramolecular StructureReference System
Pincer Motif Quinoxaline Nitrogen (acceptor) and two N-H groups (donors) nih.govHelical or spiral chains nih.govAmino-substituted quinoxaline derivatives nih.gov
Ribbon Formation Intermolecular N–H∙∙∙N interactions beilstein-journals.orgHighly-ordered ribbons beilstein-journals.org1,4-dihydropyrazinopyrazine N-heteroacenes beilstein-journals.org
Network Formation Cation complex, bromide ion, and water solvent molecule researchgate.net3D network connecting multiple components researchgate.netCopper(II) complexes with pyridoxal (B1214274) thiosemicarbazones researchgate.net
Anion-Directed Assembly Indole (B1671886) N-H (donor) and dihydrogen phosphate (B84403) (acceptor) nih.govMultidimensional coordination polymers nih.govPyrazino[2,3-g]quinoxaline-bridged indole receptors nih.gov

Self-Assembly Processes and Morphological Control at Molecular and Nanoscale Levels

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For pyrazinoquinoxaline systems, this process can be guided to control the morphology of the resulting assemblies at both the molecular and nanoscale levels. By carefully designing the molecular building blocks, it is possible to direct their assembly into specific, functional architectures. nih.gov

One powerful strategy involves using templates to guide the assembly process. For instance, anions like dihydrogen phosphate have been used to direct the self-assembly of pyrazino[2,3-g]quinoxaline-bridged indole receptors into multidimensional, metal-free coordination polymers in the solid state. nih.gov In this system, the phosphate anions act as templates, organizing the receptor molecules into complex networks through a combination of hydrogen bonding and π-π interactions. nih.gov

Another approach to morphological control is demonstrated by the iterative synthesis of molecular nanoribbons. nih.gov By repeating a specific set of reactions, building blocks containing the pyrazinoquinoxaline core can be assembled into precisely defined, long nanoribbons. This method allows for control over the length of the nanostructure, which in turn influences its optoelectronic properties. nih.gov Such control over nanoscale morphology is critical for the development of advanced materials for electronic and photonic applications.

Assembly ProcessDriving Force / MethodResulting MorphologyKey Feature
Anionic Templating Hydrogen bonding with dihydrogen phosphate anions nih.govMultidimensional networks / coordination polymers nih.govAnion directs the topology and dimensionality of the assembly. nih.gov
Iterative Synthesis Repetitive coupling of molecular building blocks nih.govMolecular nanoribbons of controlled length nih.govPrecise control over nanoscale dimensions (e.g., length up to 60 fused rings). nih.gov
Physisorption Molecule-surface interactions nih.govSelf-assembled molecular layers on a substrate nih.govFormation of ordered structures on surfaces like gold. nih.gov

Surface Adsorption and Interface Phenomena (e.g., molecule/metal interfaces and electron transfer)

The behavior of pyrazinoquinoxaline molecules at interfaces, particularly at molecule-metal interfaces, is crucial for their application in electronic devices. nih.gov When these molecules are deposited on a surface, they can adsorb and form self-assembled layers whose properties are governed by the interplay between intermolecular and molecule-substrate interactions. nih.govnajah.edu

Studies using scanning probe microscopy on pyrazinoquinoxaline assemblies on a gold (Au) surface have shown that the molecules are physisorbed, meaning they are held to the surface by relatively weak van der Waals forces rather than strong chemical bonds. nih.gov This process can lead to the formation of ordered molecular assemblies.

The interface between the organic molecules and the metal is a critical region where key electronic processes occur. bu.eduaps.org Kelvin probe force microscopy has been used to visualize electron transfer from pyrazinoquinoxaline molecules to the Au substrate when illuminated with light. nih.gov This light-induced charge separation indicates that the electron transfer from the molecule to the metal is a dominant process. nih.gov Such electron transfer can explain the observed reduction in the lifetime of excitons (excited electron-hole pairs) at the molecule/Au interface, as the charge separation provides a non-radiative decay pathway. nih.gov Understanding and controlling these interfacial phenomena is essential for optimizing the performance of optoelectronic devices. nih.govrsc.org

PhenomenonDescriptionExperimental ObservationConsequence
Surface Adsorption Molecules attach to a substrate surface.Scanning tunneling microscopy suggests self-assembled molecules are physisorbed on the Au surface. nih.govFormation of ordered molecular layers. nih.gov
Electron Transfer Light-induced transfer of electrons from the molecule to the metal substrate. nih.govSurface potential maps show positive charging of the molecular layer, indicating electron transfer to Au. nih.govSuppresses exciton (B1674681) recombination, leading to a decreased photoluminescence lifetime. nih.gov
Exciton Lifetime Reduction The lifetime of the excited state is shortened at the molecule/metal interface. nih.govVisible-range photoluminescence studies show that Au thin films reduce the exciton lifetime. nih.govIndicates efficient charge separation at the interface. nih.gov

Future Research Directions and Emerging Paradigms in Pyrazinoquinoxaline Chemistry

Exploration of Novel Pyrazinoquinoxaline Architectures and Heteroacenes

A primary direction for future research lies in the synthesis and exploration of new pyrazinoquinoxaline-based molecular structures. The core pyrazinoquinoxaline unit, a planar and electron-deficient system, serves as a versatile building block for constructing larger π-conjugated systems. researchgate.netrsc.org The strategic fusion of additional pyrazine (B50134) rings or other aromatic systems can significantly modulate the electronic properties of the resulting heteroacenes. rsc.org

Researchers are investigating the impact of systematic changes in substituents at various positions on the pyrazinoquinoxaline framework. rsc.org By introducing different functional groups, it is possible to fine-tune the molecule's solubility, stability, and electronic characteristics. rsc.org This approach allows for the rational design of materials with specific properties, such as low band gaps, which are desirable for applications in organic electronics. rsc.org The exploration of N-heteroacenes, where carbon-hydrogen units are replaced by pyridine-type nitrogen atoms, is a particularly promising avenue, as the number and position of nitrogen atoms significantly influence the material's properties. rsc.org

Advanced In-Situ Characterization Techniques for Complex Systems

A deeper understanding of the structure-property relationships in pyrazinoquinoxaline-based materials necessitates the use of advanced characterization techniques. While standard spectroscopic and crystallographic methods provide valuable information, future research will increasingly rely on in-situ characterization to probe the dynamic behavior of these materials in complex environments, such as within an operating electronic device.

Techniques that can monitor changes in molecular packing, charge transport, and photophysical processes in real-time will be crucial. For instance, in-situ grazing-incidence X-ray diffraction (GI-XRD) can provide insights into the crystalline structure of thin films during device operation, while time-resolved spectroscopic methods can track excited-state dynamics. These advanced techniques will enable a more comprehensive understanding of how molecular design translates to material performance.

Enhanced Computational Modeling and Predictive Capabilities for Material Design

Computational modeling is becoming an indispensable tool in the design of new pyrazinoquinoxaline-based materials. longdom.org Density functional theory (DFT) calculations, for example, can predict the electronic structures and properties of novel molecules before they are synthesized in the lab. rsc.org This predictive capability accelerates the discovery of promising candidates for specific applications by allowing researchers to screen virtual libraries of compounds. longdom.org

Future efforts will focus on developing more accurate and efficient computational models that can predict not only the properties of individual molecules but also their behavior in the solid state and in devices. This includes modeling intermolecular interactions, charge transport pathways, and the influence of device architecture on performance. The synergy between computational prediction and experimental validation will be key to the rapid advancement of pyrazinoquinoxaline chemistry.

Integration into Multifunctional Hybrid Materials and Devices

The unique electronic properties of pyrazinoquinoxaline derivatives make them attractive components for a variety of organic electronic devices. researchgate.netrsc.org They have shown promise as semiconductors in organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.orgchemrxiv.org

A significant future direction is the integration of pyrazinoquinoxalines into multifunctional hybrid materials. By combining them with other materials, such as polymers, nanoparticles, or other small molecules, it is possible to create new materials with enhanced or entirely new functionalities. For example, pyrazinoquinoxaline-based polymers have been shown to exhibit ambipolar transport characteristics, meaning they can conduct both electrons and holes, which is advantageous for certain electronic applications. chem960.com

The development of flexible and wearable electronics is another area where pyrazinoquinoxaline derivatives could have a significant impact. researchgate.netrsc.org Their rigid and planar structure can facilitate strong π-π stacking interactions, which are important for efficient charge transport. chemrxiv.orgchemrxiv.org By designing molecules with appropriate side chains, it is possible to achieve the desired balance of electronic performance and mechanical flexibility. researchgate.net

Table of Representative Pyrazinoquinoxaline Derivatives and Their Properties

Compound NameHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)Application
5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (DPTTQ)>0.001-Organic Field-Effect Transistors (OFETs)
2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ)up to 0.01-Flexible Organic Field-Effect Transistors (OFETs)
Pyrazino[2,3-g]quinoxaline-bithiophene copolymer5.22 × 10⁻⁴4.28 × 10⁻³Organic Thin-Film Transistors (OTFTs)
Pyrazino[2,3-g]quinoxaline-thieno[3,2-b]thiophene copolymer4.82 × 10⁻²3.95 × 10⁻³Organic Thin-Film Transistors (OTFTs)

Q & A

Q. What are the common synthetic methodologies for preparing pyrazinoquinoxaline derivatives like 5,6-dimethylpyrazino[2,3-f]quinoxaline?

Pyrazinoquinoxalines are typically synthesized via cyclization or annulation reactions. A two-step approach involving Pd-catalyzed Suzuki coupling followed by Pd-mediated C–N coupling with amines is effective for constructing fused quinoxaline systems . Alternatively, nucleophilic substitution reactions on pre-functionalized quinoxaline scaffolds (e.g., 6,7-difluoroquinoxaline) with dimethyl groups can introduce methyl substituents at specific positions . Solvent choice (e.g., DMSO or EtOH) and acid/base catalysis are critical for regioselectivity and yield optimization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • X-ray crystallography to resolve molecular geometry and substituent orientation, as demonstrated for pyrazinoquinoxaline-metal complexes .
  • Electrochemical analysis (cyclic voltammetry) to determine HOMO/LUMO levels, which correlate with optoelectronic properties .
  • UV-Vis and fluorescence spectroscopy to assess absorption/emission profiles, particularly for applications in OLEDs or sensors .

Q. How does the planar structure of pyrazinoquinoxaline derivatives influence their biological activity?

The planar aromatic system enables DNA intercalation, a mechanism critical for anticancer and antiviral activity. Thermal stability assays of DNA-compound complexes (via differential scanning calorimetry) reveal that substituents like methoxy or bromo groups enhance binding affinity to GC-rich DNA regions .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationships (SAR) for pyrazinoquinoxaline derivatives?

Discrepancies in SAR often arise from substituent orientation or solvent effects. For example, 6-(4-methoxyphenyl)-6H-indoloquinoxaline exhibits high HOMO energy but low topoisomerase II inhibition, suggesting non-intercalative mechanisms dominate . Computational modeling (DFT) paired with experimental validation (e.g., fluorescence quenching assays) can resolve such contradictions .

Q. How can the optoelectronic properties of this compound be tailored for organic semiconductors?

Introducing electron-withdrawing groups (e.g., cyano) or extending conjugation (e.g., benzo[a,c]phenazine units) lowers LUMO levels, enhancing n-type charge transport. Field-effect transistor studies show hole mobilities up to 3.0 × 10⁻⁴ cm² V⁻¹s⁻¹ for pyridopyrazine-acceptor copolymers . Co-sublimation with hole-blocking layers (e.g., Bphen) further optimizes device efficiency in OLEDs .

Q. What experimental designs optimize the synthesis of enantiopure pyrazinoquinoxaline-metal complexes?

Chiral ligands (e.g., helicene-bis-quinoxaline) can induce enantioselectivity during coordination with metals like Re(I) or Cu(I). Reaction conditions (e.g., toluene solvent, 100°C) and stoichiometric control are critical, as seen in the synthesis of rhenium complexes with 30% yield .

Q. Why do some 5,6-dimethylpyrazinoquinoxaline derivatives exhibit poor correlation between DNA binding and cytotoxicity?

While DNA intercalation is a primary mode of action, cytotoxicity may depend on secondary targets (e.g., protein interactions or MDR modulation). For instance, 9-OH-B-220 shows weak topoisomerase II inhibition but potent MDR-reversal activity, highlighting the need for multi-target assays in pharmacological studies .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in Pd-catalyzed C–N coupling steps for pyrazinoquinoxalines?

  • Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination.
  • Optimize amine nucleophiles (e.g., aromatic > aliphatic) to enhance reactivity .
  • Monitor reaction progress via HPLC-MS to identify intermediates and adjust catalyst loading .

Q. What approaches improve the thermal stability of pyrazinoquinoxaline-based OLED materials?

  • Incorporate decyloxy side chains to reduce crystallization, as shown in dibenzopyridoquinoxaline polymers .
  • Blend with thermally activated delayed fluorescence (TADF) hosts (e.g., DPEPO) to enhance device stability under operational stress .

Q. How can substituent effects on DNA binding be systematically analyzed?

  • Perform isothermal titration calorimetry (ITC) to quantify binding constants (Kd).
  • Compare molecular dynamics simulations with experimental thermal denaturation data to map substituent-DNA groove interactions .

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